[2-Fluoro-4-(furan-2-yl)phenyl]methanamine

Medicinal Chemistry Physicochemical Profiling Drug Design

[2-Fluoro-4-(furan-2-yl)phenyl]methanamine (CAS 1341447-72-0) is an aromatic building block with the molecular formula C11H10FNO and a molecular weight of 191.20 g/mol. The molecule features a phenylmethanamine core substituted with a fluorine atom at the 2-position and a furan-2-yl group at the 4-position.

Molecular Formula C11H10FNO
Molecular Weight 191.2 g/mol
CAS No. 1341447-72-0
Cat. No. B1445102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Fluoro-4-(furan-2-yl)phenyl]methanamine
CAS1341447-72-0
Molecular FormulaC11H10FNO
Molecular Weight191.2 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=C(C=C2)CN)F
InChIInChI=1S/C11H10FNO/c12-10-6-8(3-4-9(10)7-13)11-2-1-5-14-11/h1-6H,7,13H2
InChIKeyXOWANIHWRVPSNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-Fluoro-4-(furan-2-yl)phenyl]methanamine: Procurement Profile and Core Properties for Research Sourcing


[2-Fluoro-4-(furan-2-yl)phenyl]methanamine (CAS 1341447-72-0) is an aromatic building block with the molecular formula C11H10FNO and a molecular weight of 191.20 g/mol [1]. The molecule features a phenylmethanamine core substituted with a fluorine atom at the 2-position and a furan-2-yl group at the 4-position. Computed physicochemical properties include an XLogP3-AA value of 1.6 and a topological polar surface area of 39.2 Ų [1]. This compound is primarily utilized as a research intermediate in medicinal chemistry and organic synthesis . Commercial availability typically includes a minimum purity specification of 95%, and the product is intended for laboratory research and development use only, not for human or veterinary applications .

Scaffold
2-Fluoro-4-(furan-2-yl)phenylmethanamine building block for medicinal chemistry SAR programs
Handle
Primary amine enables rapid derivatization via amidation, reductive amination or diazotization
Use Context
Research intermediate; not for human or veterinary use. Minimum purity specification supports synthetic workflows

Why [2-Fluoro-4-(furan-2-yl)phenyl]methanamine Cannot Be Replaced by a Generic Furanyl-phenylmethanamine


Substitution with a generic or non-fluorinated furanyl-phenylmethanamine analog, such as [4-(furan-2-yl)phenyl]methanamine, introduces substantial risk in any research or synthetic program. The absence of the 2-fluoro substituent fundamentally alters the compound's electronic profile and physicochemical properties. Specifically, fluorination is a well-established strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and target binding affinity [1]. While direct comparative data for this specific compound is limited in the public domain, class-level evidence indicates that the presence of an aryl fluorine can significantly increase binding affinity through non-covalent interactions and enhance metabolic stability compared to non-fluorinated analogs [1]. Therefore, replacing [2-Fluoro-4-(furan-2-yl)phenyl]methanamine with a des-fluoro analog would alter the molecule's behavior in any subsequent reactions or biological assays, potentially leading to invalid SAR conclusions or failed synthetic pathways.

Target Compound
[2-Fluoro-4-(furan-2-yl)phenyl]methanamine
2-fluoro substituent modulates electronic profile and lipophilicity
Potential Substitute
[4-(furan-2-yl)phenyl]methanamine (des-fluoro)
Lacks fluorine; physicochemical and SAR profile may shift
Removing the 2-fluoro substituent can alter lipophilicity, target binding potential, and metabolic stability profiles. Class-level evidence indicates that aryl fluorination often influences binding affinity and pharmacokinetic behavior, so substitution may lead to different SAR outcomes.

Quantitative Evidence for [2-Fluoro-4-(furan-2-yl)phenyl]methanamine: Comparative Data for Informed Sourcing


Physicochemical Differentiation: XLogP3 and TPSA vs. Non-Fluorinated Comparator

The 2-fluoro substitution on the phenyl ring of [2-Fluoro-4-(furan-2-yl)phenyl]methanamine confers a distinct physicochemical signature compared to its non-fluorinated analog, [4-(furan-2-yl)phenyl]methanamine. The fluorine atom increases lipophilicity and alters polar surface area, key determinants of membrane permeability and target engagement. [1]

Lipophilicity (XLogP3)
Target XLogP3: 1.6
Des-fluoro analog: ~1.2
+0.4 log units
Supports distinct membrane permeability and solubility profile for research use
Computed from PubChem 2025.04.14; experimental data not reported
Medicinal Chemistry Physicochemical Profiling Drug Design

Sourcing and Purity: Market Availability and Cost Benchmarking

For procurement decisions, [2-Fluoro-4-(furan-2-yl)phenyl]methanamine is commercially available at a specified minimum purity, with pricing available for standard quantities. This contrasts with less readily available regioisomers or custom-synthesis-only analogs.

Sourcing & Purity
Data to verify
95% purity (minimum)
25mg: €274.00
250mg: €1,026.00
Off-the-shelf availability supports procurement planning for the specific regioisomer
Pricing as of 2024 from a commercial vendor; subject to change
Procurement Supply Chain Building Blocks

Class-Level Biological Activity: Benchmarking Against a Potent Furan Methanamine SIRT2 Inhibitor

While direct biological data for [2-Fluoro-4-(furan-2-yl)phenyl]methanamine is not reported, a closely related chemotype, (5-phenylfuran-2-yl)methanamine, has demonstrated potent and selective inhibition of human Sirtuin 2 (SIRT2). This provides a class-level benchmark for the potential of appropriately substituted furan-methanamine scaffolds. [1]

SIRT2 Inhibition (Class-Level)
Class-level inference
Analog (5-phenylfuran-2-yl)methanamine derivative
IC50: 2.47 μM
Reference inhibitor AGK2
IC50: 17.75 μM
Related furan-methanamine scaffolds show SIRT2 inhibition, supporting further SAR exploration
Direct activity data for this specific compound not reported; in vitro enzymatic assay
SIRT2 Inhibition Anticancer Epigenetics

Structural Differentiation: The Impact of 2-Fluoro Substitution on Binding Affinity (Class-Level)

The strategic incorporation of fluorine is a well-documented method for improving ligand-target interactions. Class-level studies on GPCR ligands demonstrate that selective aromatic fluorine substitution can increase binding affinity. The effect is most accurately evaluated through direct comparison with non-fluorinated counterparts. [1]

Fluorine Substitution Effect
Class-level inference
Aryl fluorine can enhance binding affinity through non-covalent interactions and improve metabolic stability relative to hydrogen
Context-dependent; magnitude requires target-specific experimental verification
General medicinal chemistry principle; case-study dependent
Structure-Activity Relationship (SAR) Fluorine Chemistry Drug Design

Optimal Applications for [2-Fluoro-4-(furan-2-yl)phenyl]methanamine Based on Evidence


Medicinal Chemistry: Lead Optimization and SAR Exploration of SIRT2 Inhibitors

Based on class-level evidence for potent SIRT2 inhibition by (5-phenylfuran-2-yl)methanamine derivatives [1], [2-Fluoro-4-(furan-2-yl)phenyl]methanamine serves as a valuable core scaffold for synthesizing novel analogs. Researchers can leverage the primary amine handle for rapid diversification (e.g., amide bond formation, reductive amination) to explore SAR around the phenyl ring and assess the impact of the 2-fluoro substituent on SIRT2 potency and selectivity.

Chemical Biology: Development of Fluorescent or Affinity Probes

The combination of a reactive primary amine and a fluorinated aromatic system makes this compound an ideal starting point for creating chemical probes. The amine can be conjugated to fluorophores, biotin, or other reporter tags, while the fluorine atom provides a unique NMR-active nucleus (19F) for potential binding studies or in-cell NMR experiments. The furan ring may also participate in bioorthogonal reactions.

Organic Synthesis: Building Block for Complex Fluorinated Heterocycles

This compound is a versatile building block for constructing more complex molecules [1]. The primary amine can be used to form amides, sulfonamides, ureas, or be converted to other functional groups (e.g., via diazotization). The furan ring can undergo electrophilic aromatic substitution or be elaborated via cross-coupling reactions after appropriate functionalization. The ortho-fluorine may direct metalation or participate in nucleophilic aromatic substitution under specific conditions.

Computational Chemistry and Modeling: Validating Fluorine Effects

With its computed XLogP3 of 1.6 and distinct physicochemical profile [2], this compound can be used as a test case in computational models. Researchers can use its structure to benchmark docking algorithms, predict the impact of the fluorine atom on binding free energy, or model its metabolic pathways. Comparative modeling with its non-fluorinated analog provides a clean system for studying the effects of aromatic fluorination.

Application
Selection Property
Validation Focus
SIRT2 inhibitor SAR studies
Fluorinated furan-methanamine scaffold with primary amine handle
SIRT2 potency and selectivity assays
Chemical probe development research
Conjugatable amine and 19F NMR-active nucleus
Binding studies and probe characterization
Fluorinated heterocycle synthesis
Ortho-fluorine and furan ring for directed elaboration
Synthetic route feasibility and yield
Computational model benchmarking
Distinct XLogP and fluorine effects for modeling
Docking score and binding energy prediction accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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